

"2-Methyl-5-(p-tolyldiazenyl)aniline" molecular structure and weight

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Compound of Interest		
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An In-depth Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for **2-Methyl-5-(p-tolyldiazenyl)aniline**, a biochemical reagent utilized in life science research and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

2-Methyl-5-(p-tolyldiazenyl)aniline, also known as o-Toluene-azo-o-toluidine, is an azo compound characterized by a diazene group (-N=N-) connecting a derivative of aniline and a p-tolyl group.[2]

Molecular Structure:

C14H15N3

The structure consists of a 2-methylaniline moiety linked to a p-tolyl group through an azo bridge at the 5-position of the aniline ring.

Quantitative Data Summary

The key physicochemical properties of **2-Methyl-5-(p-tolyldiazenyl)aniline** are summarized in the table below for easy reference and comparison.



Property	Value	Source
IUPAC Name	2-methyl-5-[(4- methylphenyl)diazenyl]aniline	[3]
Molecular Formula	C14H15N3	[1][2][3]
Molecular Weight	225.29 g/mol	[2][3][4][5]
CAS Number	97-56-3	[1][4]
Canonical SMILES	CC1=CC=C(C=C1)N=NC2=C C(=C(C=C2)C)N	[3]
InChI	InChI=1S/C14H15N3/c1-10-3- 6-12(7-4-10)16-17-13-8-5- 11(2)14(15)9-13/h3- 9H,15H2,1-2H3	[3]
Hydrogen Bond Donor Count	1	[3]
XLogP3	3	[3]

Representative Experimental Protocol: Synthesis

The synthesis of **2-Methyl-5-(p-tolyldiazenyl)aniline** is analogous to the general synthesis of azo dyes, which typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound. The following is a representative protocol adapted from the synthesis of similar azo compounds.[6]

Part 1: Diazotization of p-toluidine

- Preparation of Amine Salt: Dissolve p-toluidine (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid, approximately 2.5 equivalents) in a beaker. Stir the mixture until the amine is fully dissolved, forming the corresponding hydrochloride salt.
- Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.



- Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (approximately 1.05 equivalents) in cold deionized water.
- Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution. The addition should be slow, ensuring the temperature of the reaction mixture does not exceed 5 °C.[7]
- Completion Check: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath. The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue-black). The resulting solution contains the p-tolyldiazonium chloride.

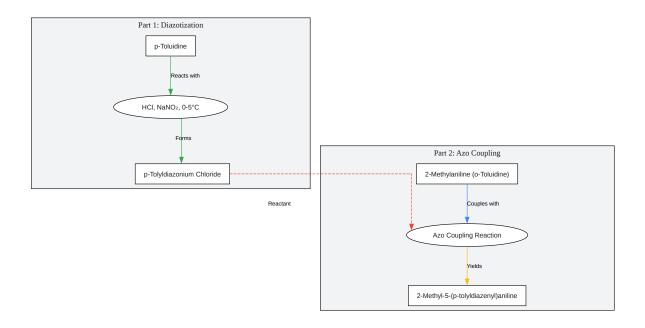
Part 2: Azo Coupling with 2-Methylaniline (o-toluidine)

- Preparation of Coupling Agent Solution: In a separate, larger beaker, dissolve 2-methylaniline (1.0 equivalent) in an acidic aqueous solution (e.g., dilute hydrochloric acid).
 Cool this solution to below 10 °C in an ice bath with vigorous stirring.
- Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred 2-methylaniline solution.[7] A colored precipitate of 2-Methyl-5-(ptolyldiazenyl)aniline should form immediately.
- pH Adjustment: After the addition is complete, slowly add a saturated solution of a weak base, such as sodium acetate, portion-wise until the mixture is neutral to litmus paper. This adjustment facilitates the electrophilic aromatic substitution by the diazonium ion onto the activated aromatic ring of 2-methylaniline.[6]
- Isolation and Purification: Isolate the crude product by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow of the synthesis process for **2-Methyl-5-** (p-tolyldiazenyl)aniline.





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